3,6-Di-tert-butyl-9-ethyl-9H-carbazole-1-boronic Acid Pinacol Ester 3,6-Di-tert-butyl-9-ethyl-9H-carbazole-1-boronic Acid Pinacol Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18348484
InChI: InChI=1S/C28H40BNO2/c1-12-30-23-14-13-18(25(2,3)4)15-20(23)21-16-19(26(5,6)7)17-22(24(21)30)29-31-27(8,9)28(10,11)32-29/h13-17H,12H2,1-11H3
SMILES:
Molecular Formula: C28H40BNO2
Molecular Weight: 433.4 g/mol

3,6-Di-tert-butyl-9-ethyl-9H-carbazole-1-boronic Acid Pinacol Ester

CAS No.:

Cat. No.: VC18348484

Molecular Formula: C28H40BNO2

Molecular Weight: 433.4 g/mol

* For research use only. Not for human or veterinary use.

3,6-Di-tert-butyl-9-ethyl-9H-carbazole-1-boronic Acid Pinacol Ester -

Specification

Molecular Formula C28H40BNO2
Molecular Weight 433.4 g/mol
IUPAC Name 3,6-ditert-butyl-9-ethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
Standard InChI InChI=1S/C28H40BNO2/c1-12-30-23-14-13-18(25(2,3)4)15-20(23)21-16-19(26(5,6)7)17-22(24(21)30)29-31-27(8,9)28(10,11)32-29/h13-17H,12H2,1-11H3
Standard InChI Key WTAZOXJYTFDAIJ-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2N(C4=C3C=C(C=C4)C(C)(C)C)CC)C(C)(C)C

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The molecular structure of 3,6-Di-tert-butyl-9-ethyl-9H-carbazole-1-boronic Acid Pinacol Ester is defined by:

  • Carbazole Core: A planar heteroaromatic system providing rigidity and π-conjugation.

  • tert-Butyl Groups: Electron-donating substituents at positions 3 and 6, which sterically hinder aggregation and improve solubility .

  • Ethyl Group: Positioned at the 9-nitrogen to prevent unwanted hydrogen bonding and further enhance solubility .

  • Boronic Acid Pinacol Ester: A boronate group at position 1, enabling Suzuki-Miyaura cross-coupling reactions for polymer or small-molecule synthesis .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₈H₄₀BNO₂
Molecular Weight433.4 g/mol
IUPAC Name3,6-ditert-butyl-9-ethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
CAS NumberNot explicitly listed-
SMILESCCn1c2cc(ccc2c3cc(cc(C(C)(C)C)c13)C(C)(C)C)B4OC(C)(C)C(C)(C)O4

Synthesis and Preparation

Synthetic Pathways

The synthesis typically involves functionalizing a pre-formed carbazole core. A common route includes:

Step 1: Bromination of 3,6-Di-tert-butyl-9-ethylcarbazole

  • Substrate: 3,6-Di-tert-butyl-9-ethylcarbazole (synthesized via Ullmann coupling or Friedel-Crafts alkylation) .

  • Reagents: N-Bromosuccinimide (NBS) under controlled conditions to introduce a bromine atom at position 1 .

Step 2: Miyaura Borylation

  • Reaction: Treatment of 1-bromo-3,6-di-tert-butyl-9-ethylcarbazole with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) .

  • Conditions: Conducted in anhydrous tetrahydrofuran (THF) at 80–100°C for 12–24 hours .

Step 3: Purification

  • Methods: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from methanol/THF .

Table 2: Representative Synthesis Data

ParameterValueSource
Yield (Borylation Step)60–75%
Reaction Temperature80–100°C
Key CatalystPd(dppf)Cl₂

Physical and Chemical Properties

Thermal Stability

The tert-butyl groups impart high thermal stability, with decomposition temperatures exceeding 300°C, as observed in related carbazole derivatives .

Solubility

  • Solvents: Soluble in THF, dichloromethane, and toluene; sparingly soluble in methanol .

  • Impact of Substituents: tert-Butyl and ethyl groups reduce crystallinity, enhancing processability for thin-film deposition .

Spectroscopic Data

  • UV-Vis Absorption: λₐᵦₛ ≈ 340–360 nm (π→π* transitions of carbazole) .

  • Fluorescence Emission: λₑₘ ≈ 400–420 nm (blue emission), modulated by the boronic ester’s electron-withdrawing effect .

Applications in Organic Electronics

OLED Emissive Layers

The compound serves as a precursor for emissive materials in OLEDs. For example:

  • Polymer Synthesis: Suzuki coupling with dibromoarenes yields conjugated polymers with tunable bandgaps .

  • Small-Molecule Emitters: Derivatives exhibit high photoluminescence quantum yields (PLQY >80%) and efficient triplet harvesting in thermally activated delayed fluorescence (TADF) systems .

Table 3: Performance in OLED Devices

MaterialEQE (%)Luminance (cd/m²)Reference
Polymer Derivative15.212,000
TADF Emitter23.638,000

Hole-Transporting Materials (HTMs)

The carbazole core facilitates hole mobility (>10⁻⁴ cm²/V·s), making it suitable for HTMs in perovskite solar cells .

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